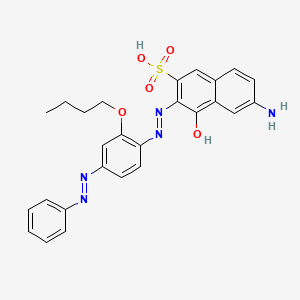
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including sulfonic acid, amino, butoxy, phenylazo, and hydroxy groups, which contribute to its reactivity and versatility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- typically involves a multi-step process that includes the introduction of the sulfonic acid group, azo coupling reactions, and the incorporation of the butoxy and hydroxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound. Quality control measures, including spectroscopy and chromatography, are employed to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The presence of multiple functional groups allows for substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.
Applications De Recherche Scientifique
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical processes, such as enzyme inhibition and receptor binding. These interactions can modulate cellular functions and lead to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-
- 2-naphthalenesulfonic Acid, 6-amino-3-((2-methoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-
- 2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-
Uniqueness
Compared to similar compounds, 2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butoxy group, in particular, enhances its solubility and interaction with various molecular targets, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
126485-26-5 |
|---|---|
Formule moléculaire |
C26H25N5O5S |
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
6-amino-3-[(2-butoxy-4-phenyldiazenylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H25N5O5S/c1-2-3-13-36-23-16-20(29-28-19-7-5-4-6-8-19)11-12-22(23)30-31-25-24(37(33,34)35)14-17-9-10-18(27)15-21(17)26(25)32/h4-12,14-16,32H,2-3,13,27H2,1H3,(H,33,34,35) |
Clé InChI |
UAIWAWQKBIKSDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















